4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
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Description
The compound “4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,4-triazole ring—a five-membered aromatic ring with three nitrogen atoms and two carbon atoms . The presence of a fluorophenyl group, a furan ring, and a thiol group also imparts unique properties to this compound.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized various derivatives of 1,2,4-triazoles, including compounds similar to 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, exploring their structural properties and potential biological activities. The synthesis involves multi-step chemical reactions, starting from furan-2-carboxylic acid hydrazide or other related precursors. The structural elucidation of these compounds is typically achieved through spectral analysis methods such as IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, confirming the presence of the 1,2,4-triazole core and the substituted phenyl and furan groups (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal activities of 1,2,4-triazole derivatives. These compounds have shown varying degrees of activity against a range of microbial and fungal strains, suggesting their potential as therapeutic agents. The antimicrobial activity is attributed to the triazole core and the influence of the substituents, such as the fluorophenyl group, on the molecule's overall biological activity. For instance, specific derivatives exhibited significant activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans, highlighting their therapeutic potential in treating infections caused by these pathogens (Bayrak et al., 2009).
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNZOANCKIFFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671584 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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